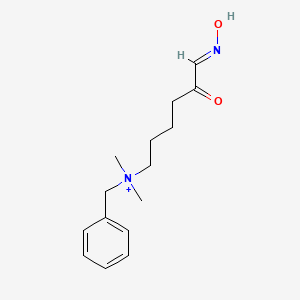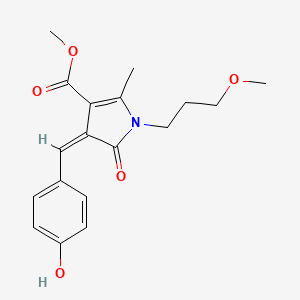![molecular formula C27H27ClN2O5S B11644057 ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11644057.png)
ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El etilo (2Z)-2-(3-clorobencilideno)-5-(3,4-dietoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato es un complejo compuesto orgánico que pertenece a la clase de las tiazolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura única de este compuesto, que presenta un núcleo de tiazolopirimidina, lo convierte en un tema interesante para la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del etilo (2Z)-2-(3-clorobencilideno)-5-(3,4-dietoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato generalmente implica reacciones orgánicas de varios pasos. Los pasos clave pueden incluir:
Formación del núcleo de tiazolopirimidina: Esto se puede lograr mediante la ciclación de precursores adecuados en condiciones específicas.
Introducción de sustituyentes: Los grupos clorobencilideno y dietoxifenilo se introducen mediante reacciones de condensación.
Esterificación: El grupo carboxilato se forma mediante reacciones de esterificación.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede implicar:
Catalizadores: Uso de catalizadores específicos para aumentar las tasas de reacción.
Solventes: Selección de solventes adecuados para facilitar las reacciones.
Purificación: Técnicas como la recristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El etilo (2Z)-2-(3-clorobencilideno)-5-(3,4-dietoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales.
Sustitución: El grupo clorobencilideno puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.
Nucleófilos: Como aminas o tioles para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para sintetizar otras moléculas complejas.
Biología: Estudiando sus interacciones con moléculas biológicas.
Medicina: Posibles aplicaciones terapéuticas debido a su actividad biológica.
Industria: Uso en el desarrollo de nuevos materiales o productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del etilo (2Z)-2-(3-clorobencilideno)-5-(3,4-dietoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato implica su interacción con dianas moleculares específicas. Estas pueden incluir:
Enzimas: Inhibición o activación de enzimas.
Receptores: Unión a receptores para modular su actividad.
Vías: Afectación de vías celulares involucradas en procesos de enfermedades.
Comparación Con Compuestos Similares
Compuestos similares
Tiazolopirimidinas: Otros compuestos de esta clase con estructuras similares.
Derivados de bencilideno: Compuestos con grupos bencilideno.
Compuestos de dietoxifenilo: Moléculas que contienen grupos dietoxifenilo.
Singularidad
El etilo (2Z)-2-(3-clorobencilideno)-5-(3,4-dietoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato es único debido a su combinación específica de grupos funcionales y la actividad biológica resultante.
Propiedades
Fórmula molecular |
C27H27ClN2O5S |
|---|---|
Peso molecular |
527.0 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[(3-chlorophenyl)methylidene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H27ClN2O5S/c1-5-33-20-12-11-18(15-21(20)34-6-2)24-23(26(32)35-7-3)16(4)29-27-30(24)25(31)22(36-27)14-17-9-8-10-19(28)13-17/h8-15,24H,5-7H2,1-4H3/b22-14- |
Clave InChI |
VMWWADNQIOUTCI-HMAPJEAMSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)Cl)/S3)C)C(=O)OCC)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=CC=C4)Cl)S3)C)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B11643977.png)

![N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide](/img/structure/B11643989.png)
![2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643993.png)
![(4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11643998.png)
![5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11644004.png)


![2-(4-fluorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11644024.png)
![N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-bromophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11644027.png)
![ethyl 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B11644028.png)
![2-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644037.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B11644038.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11644042.png)
